Chiral Integrity: Defined (R)-Configuration vs. Racemic Mixture
This compound is supplied as the single (R)-enantiomer, ensuring stereochemical purity critical for applications where the opposite enantiomer would be inactive or detrimental. In contrast, a racemic mixture of 2-methoxymethylazetidine would contain a 1:1 ratio of (R)- and (S)-enantiomers. The synthetic challenge of obtaining enantioenriched C2‑substituted azetidines is well documented; a general organocatalytic method reports yields of 22–32% with enantiomeric excesses (ee) of 84–92% for azetidines [1]. While direct ee data for this specific compound is not reported, the class-level inference is that chiral integrity is a non-trivial quality attribute that differentiates a defined (R)-enantiomer from racemic alternatives [2].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | (R)-enantiomer (single stereoisomer) |
| Comparator Or Baseline | Racemic 2-methoxymethylazetidine (50:50 R:S) |
| Quantified Difference | 100% of desired enantiomer vs. 50% in racemate |
| Conditions | Stereochemical specification verified by chiral HPLC or optical rotation |
Why This Matters
For asymmetric synthesis and chiral drug discovery, stereochemical purity directly impacts reaction outcomes and biological activity, making a defined enantiomer essential.
- [1] Senter, T. J.; Fadeyi, O. O.; Lindsley, C. W. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Lett. 2015, 56, 1276–1279. View Source
- [2] Zelch, D.; Russo, C. M.; Ruud, K. J.; O'Reilly, M. C. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. J. Org. Chem. 2024, 89, 16128–16141. View Source
